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Compound of Interest

Compound Name: (R)-Meclonazepam

Cat. No.: B12733482 Get Quote

This technical guide provides a comprehensive overview of (R)-Meclonazepam, intended for

researchers, scientists, and drug development professionals. It covers the compound's

chemical identity, pharmacological properties, and relevant experimental methodologies.

Chemical Identification
Identifier Value

CAS Number 86630-81-1

IUPAC Name
(3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-

dihydro-1,4-benzodiazepin-2-one

Pharmacological Profile
(R)-Meclonazepam is one of the two enantiomers of Meclonazepam. The majority of research

has focused on the (S)-enantiomer, which exhibits potent anthelmintic activity against the

parasitic worm Schistosoma mansoni. The (R)-enantiomer has been shown to have

significantly reduced biological activity in comparison.

Mechanism of Action in Mammals: Interaction with
GABAA Receptors
In mammals, benzodiazepines like Meclonazepam exert their sedative and anxiolytic effects by

modulating γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1]
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These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of

chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

Benzodiazepines bind to an allosteric site on the GABAA receptor, enhancing the effect of

GABA.[1][2]

While specific binding affinity data for (R)-Meclonazepam is not readily available in the cited

literature, studies on structurally similar chiral benzodiazepines indicate a strong

stereoselectivity. For diazepam-like and triazolam-like compounds, the (R)-enantiomers exhibit

substantially lower binding affinity for GABAA receptors compared to their (S)-counterparts.[1]

This suggests that (R)-Meclonazepam likely has a significantly weaker interaction with GABAA

receptors than (S)-Meclonazepam.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6102643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4020178/
https://www.benchchem.com/product/b12733482?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102643/
https://www.benchchem.com/product/b12733482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12733482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Postsynaptic Neuron

Synaptic Cleft

GABA-A Receptor

Chloride Channel (Closed)

controls

Chloride Channel (Open)

conformational change

GABA

binds

(R)-Meclonazepam
(Weak Modulator)

binds weakly

Cl- Influx

Neuronal Hyperpolarization
(Reduced Excitability)

leads to

Click to download full resolution via product page

Anthelmintic Mechanism of Action: Targeting
Schistosome TRP Channels
The anthelmintic activity of Meclonazepam is primarily attributed to the (S)-enantiomer. It acts

on a transient receptor potential (TRP) channel specific to schistosomes, designated as

TRPMMCLZ.[3] Activation of this channel leads to a rapid and sustained influx of calcium ions

into the parasite's cells. This influx disrupts calcium homeostasis, causing spastic paralysis,
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damage to the tegument (the outer surface of the worm), and eventual death of the parasite.

The (R)-enantiomer of meclonazepam shows reduced activity at this parasite-specific target.
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Quantitative Data
The following table summarizes the binding affinities of several benzodiazepine enantiomers

for different GABAA receptor subtypes. While data for Meclonazepam is not specified, the data

for diazepam-like (3-S and 3-R) and triazolam-like (2-S and 2-R) compounds illustrate the

typical stereoselectivity, with R-isomers showing significantly lower affinity.
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Compound GABAA Receptor Subtype Ki (nM)

1-S (imidazobenzodiazepine) α1β3γ2 190 ± 55

α2β3γ2 67 ± 9

α3β3γ2 136 ± 24

α5β3γ2 17 ± 5

1-R (imidazobenzodiazepine) α1β3γ2 273 ± 41

α2β3γ2 253 ± 31

α3β3γ2 501 ± 79

α5β3γ2 56 ± 8

2-S (triazolam-like) α1β3γ2 663 ± 21

α2β3γ2 164 ± 15

α3β3γ2 656 ± 110

α5β3γ2 80 ± 4

2-R (triazolam-like) α1β3γ2 >10,000

α2β3γ2 >10,000

α3β3γ2 >10,000

α5β3γ2 >10,000

3-S (diazepam-like) α1β3γ2 64 ± 2

α2β3γ2 61 ± 10

α3β3γ2 102 ± 7

α5β3γ2 31 ± 5

3-R (diazepam-like) α1β3γ2 >10,000

α2β3γ2 >10,000

α3β3γ2 >10,000
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α5β3γ2 >10,000

Data from a study on

benzodiazepine binding to

recombinant GABAA

receptors.

The anthelmintic potency of (S)-Meclonazepam against S. mansoni has been quantified with

an IC50 of 1.54 ± 0.09 μM for the inhibition of motility.

Experimental Protocols
In Vitro Anthelmintic Activity Assay
This protocol describes the methodology for assessing the in vitro activity of compounds

against adult Schistosoma mansoni.
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Parasite Acquisition: Female Swiss Webster mice are infected with S. mansoni cercariae.

After 4 weeks (for juvenile worms) or 7 weeks (for adult worms), the mice are euthanized.

Parasite Isolation and Culture: Parasites are recovered from the host and washed. They are

then cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 5% fetal calf serum, penicillin-streptomycin (100 units/mL), HEPES (25 mM), and

sodium pyruvate (1 mM) at 37°C in a 5% CO2 environment.

Compound Treatment: (R)-Meclonazepam is dissolved in a suitable solvent (e.g., DMSO)

and added to the culture medium at various concentrations. A vehicle control (e.g., 0.1%

DMSO) is run in parallel.

Incubation and Assessment: The parasites are incubated with the compound for a defined

period (e.g., 24 hours).

Endpoint Measurement: The viability and phenotype of the worms are assessed. This can

include monitoring for motility, morphological changes, tegument damage, and biochemical

markers of cell death, such as pro-apoptotic caspase activation.

Rodent Model for Sedative Effects (Rotarod Test)
This protocol outlines the rotarod test, a standard method for evaluating motor coordination and

the sedative effects of drugs in mice.
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Apparatus: A standard rotarod apparatus for mice is used, consisting of a rotating rod with

adjustable speed.

Animal Acclimation and Training: Mice are acclimated to the testing room before the

experiment. They are then trained to stay on the rotating rod at a constant speed (e.g., 20-25

rpm) for a set duration (e.g., 2-5 minutes).

Drug Administration: (R)-Meclonazepam or a vehicle control is administered to the mice,

typically via intraperitoneal injection.

Testing: After a predetermined time following drug administration (e.g., 30 minutes), the mice

are placed back on the rotarod. The latency to fall off the rotating rod is recorded. The test is

usually repeated for several trials with an inter-trial interval.

Data Analysis: The fall-off times for the drug-treated group are compared to the control group

to determine if the compound causes a significant impairment in motor coordination,

indicative of a sedative effect.

Synthesis Overview
The stereoselective synthesis of chiral benzodiazepines can be a complex process. While a

specific, detailed protocol for the synthesis of (R)-Meclonazepam was not found in the

provided search results, the general synthesis of 1,4-benzodiazepines often involves the

reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. To achieve

stereoselectivity for the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would likely be

employed during the cyclization step that forms the diazepine ring. Alternatively, a racemic

mixture of meclonazepam can be synthesized and then the enantiomers separated using chiral

chromatography. The synthesis of clonazepam and its derivatives has been reported through

various methods, including Suzuki cross-coupling reactions to modify the aromatic rings. A

novel synthesis for a 7-amino-clonazepam compound starts from 2-cyano-4-nitroaniline.

Conclusion
(R)-Meclonazepam is the less active enantiomer of Meclonazepam, with likely reduced affinity

for mammalian GABAA receptors and weaker anthelmintic properties compared to its (S)-

counterpart. The distinct mechanisms of action of Meclonazepam in mammals and

schistosomes—targeting GABAA receptors and parasite-specific TRP channels, respectively—
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provide a basis for the rational design of new anthelmintic drugs with improved safety profiles.

The experimental protocols detailed in this guide offer standardized methods for the evaluation

of such compounds. Further research into the specific properties of (R)-Meclonazepam could

provide a more complete understanding of the stereochemical requirements for activity at both

host and parasite targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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